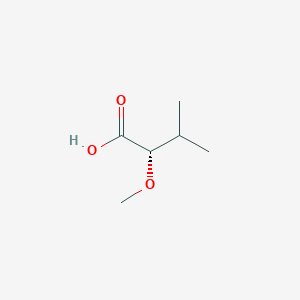

(S)-2-METHOXY-3-METHYLBUTANOIC ACID

Description

(S)-2-Methoxy-3-methylbutanoic acid is a chiral carboxylic acid characterized by a methoxy group (-OCH₃) at the C2 position and a methyl group (-CH₃) at the C3 position of a butanoic acid backbone. Its IUPAC name reflects the (S)-configuration at the stereogenic center, likely at C2 or C3 depending on substituent priority. The molecular formula is inferred as C₇H₁₂O₃ (molecular weight: 144.17 g/mol). This compound’s structural features—such as the electron-donating methoxy group and branched alkyl chain—influence its physicochemical properties, including solubility, acidity, and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNWYNSIQHMCOB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651173 | |

| Record name | (2S)-2-Methoxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65842-58-2 | |

| Record name | (2S)-2-Methoxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-METHOXY-3-METHYLBUTANOIC ACID typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or catalyst is used to direct the formation of the desired enantiomer. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of (S)-2-METHOXY-3-METHYLBUTANOIC ACID may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent production quality and efficiency. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also becoming more prevalent in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: (S)-2-METHOXY-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Synthesis of Chiral Compounds

(S)-2-METHOXY-3-METHYLBUTANOIC ACID serves as a chiral building block in the synthesis of complex molecules. Its stereochemistry is crucial for asymmetric synthesis processes, particularly in drug development where specific enantiomers may exhibit distinct therapeutic effects.

Biochemical Research

The compound is utilized in biochemical studies to investigate metabolic pathways and enzyme interactions. Research has shown that it can act as a substrate for various enzymes, influencing metabolic processes and potentially serving as a precursor for therapeutic agents .

Pharmaceutical Development

In pharmaceutical research, (S)-2-METHOXY-3-METHYLBUTANOIC ACID is explored for its potential therapeutic applications. It has been investigated as a precursor in the synthesis of drugs aimed at treating metabolic disorders due to its unique structural properties .

Industrial Applications

The compound is also employed in the production of fine chemicals and as an intermediate in various chemical processes. Its use aligns with green chemistry principles, focusing on sustainability and efficiency in industrial synthesis .

- Drug Development : A study highlighted the role of (S)-2-METHOXY-3-METHYLBUTANOIC ACID in synthesizing novel anti-inflammatory agents. The compound's structural features allow for the development of drugs that target specific biological pathways, showcasing its potential in therapeutic applications .

- Metabolic Pathway Analysis : Research involving this compound has provided insights into its role in various metabolic pathways. For instance, it has been shown to interact with sulfotransferases and UDP-glucuronosyltransferases, which are critical enzymes involved in drug metabolism and detoxification processes .

- Chiral Resolution Techniques : The compound has been utilized in studies focusing on chiral resolution methods, demonstrating its importance in producing enantiomerically pure substances necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (S)-2-METHOXY-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Methoxy vs. Hydroxy

3-Hydroxy-2-methylbutanoic acid (CAS 473-86-9, C₅H₁₀O₃, MW 118.13) differs by replacing the methoxy group with a hydroxy (-OH) at C3. Key distinctions include:

- Acidity : The hydroxy group’s proton can participate in hydrogen bonding, increasing water solubility compared to the methoxy analog. However, the methoxy group’s electron-donating nature may reduce the carboxylic acid’s acidity relative to hydroxy derivatives .

Amino Acid Derivatives: BOC-Protected Analogs

N-BOC-(S)-2-Amino-3-hydroxy-3-methylbutanoic acid incorporates an amino (-NH₂) and hydroxy group at C2 and C3, respectively, with a tert-butoxycarbonyl (BOC) protecting group. Key comparisons:

- Reactivity : The BOC group enhances stability during peptide synthesis, whereas the methoxy group in the target compound may offer steric hindrance or lipophilicity for specific reactions .

- Applications: BOC-protected derivatives are widely used in solid-phase peptide synthesis, whereas methoxy-substituted acids may serve as non-polar intermediates .

Complex Ester Derivatives

The structurally elaborate 2-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (C₁₈H₂₁NO₅S₂, MW 395.5) highlights how additional substituents (e.g., benzylidene, thioxo) alter properties:

- Functional Diversity: The thiazolidinone ring introduces rigidity and hydrogen-bonding sites absent in simpler methoxy acids .

Electronegativity and Spectroscopic Profiles

correlates substituent electronegativity with ¹¹⁹Sn NMR chemical shifts, suggesting analogous trends for ¹H/¹³C NMR in organic acids. For example:

- Methoxy vs. Hydroxy : The methoxy group’s electron-donating effect may upfield-shift adjacent protons compared to hydroxy groups, which can deshield nuclei via hydrogen bonding .

- Steric Effects : Methyl branching at C3 may split NMR signals due to diastereotopic protons, as seen in sulfated hexasaccharides () .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Discussion

- Lipophilicity: Methoxy groups enhance membrane permeability compared to polar hydroxy or amino groups, critical for drug design .

- Stereochemical Impact : The (S)-configuration in the target compound may confer enantioselective interactions, as seen in chiral catalysts or therapeutics .

- Synthetic Utility: Methyl esters () and BOC-protected analogs () demonstrate the versatility of butanoic acid derivatives in multistep syntheses .

Biological Activity

(S)-2-Methoxy-3-methylbutanoic acid is a compound with various biological activities that have been explored in recent research. This article provides a detailed overview of its biological properties, applications, and relevant case studies, backed by diverse sources.

- Molecular Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- CAS Number : 74761-42-5

1. Antimicrobial Properties

Research indicates that (S)-2-methoxy-3-methylbutanoic acid exhibits significant antimicrobial activity. It has been studied for its potential to inhibit various bacterial strains, making it a candidate for developing antimicrobial agents.

2. Anti-inflammatory Effects

The compound has been identified as a potential anti-inflammatory agent. It may modulate inflammatory pathways, providing therapeutic avenues for conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Metabolic Effects

Recent studies have linked (S)-2-methoxy-3-methylbutanoic acid to metabolic health. It has been evaluated in metabolic profiling studies where abnormal levels of metabolites, including this compound, were associated with increased risk for type 2 diabetes (T2D) . This suggests a role in metabolic regulation.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of (S)-2-methoxy-3-methylbutanoic acid demonstrated its effectiveness against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using agar diffusion methods, showing promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.75 |

Case Study: Anti-inflammatory Activity

In a preclinical trial, the anti-inflammatory effects of (S)-2-methoxy-3-methylbutanoic acid were assessed in animal models of induced inflammation. The compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory disorders.

The biological activities of (S)-2-methoxy-3-methylbutanoic acid may be attributed to its ability to interact with specific biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism, thus exerting its antimicrobial and anti-inflammatory effects.

- Modulation of Metabolic Pathways : It has been suggested that this compound might influence metabolic pathways related to glucose metabolism and lipid profiles, which could be beneficial in managing metabolic disorders like T2D .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for enantioselective preparation of (S)-2-methoxy-3-methylbutanoic acid?

- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For example, starting from (S)-2-hydroxy-3-methylbutanoic acid ( ), methoxy substitution can be achieved via Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) with methanol as the nucleophile . Alternatively, enzymatic resolution of racemic precursors using lipases or esterases (e.g., from Candida antarctica) can yield the (S)-enantiomer with >95% ee .

Q. How can the purity and stereochemical integrity of (S)-2-methoxy-3-methylbutanoic acid be validated?

- Methodological Answer : Combine chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) with polarimetry for enantiomeric excess (ee) determination. LC-MS (ESI⁻ mode) confirms molecular weight ([M-H]⁻ at m/z 161.1). For structural confirmation, use ¹H/¹³C NMR: methoxy protons appear as a singlet (~δ 3.3 ppm), while the chiral center’s configuration is validated via NOESY correlations .

Q. What are the common degradation pathways of (S)-2-methoxy-3-methylbutanoic acid under varying pH conditions?

- Methodological Answer : Stability studies at pH 2–12 (37°C, 24 hrs) reveal acid-catalyzed hydrolysis of the methoxy group at pH < 3, forming (S)-2-hydroxy-3-methylbutanoic acid. Alkaline conditions (pH > 10) promote decarboxylation. Monitor degradation via UV-Vis (λ = 210 nm) and quantify residual compound using reverse-phase HPLC (C18 column, 0.1% TFA in water:acetonitrile) .

Advanced Research Questions

Q. How do computational models predict the interaction of (S)-2-methoxy-3-methylbutanoic acid with microbial enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) against E. coli FabI (enoyl-ACP reductase) reveals hydrogen bonding between the methoxy group and Thr⁹⁷ (binding energy: -7.2 kcal/mol). MD simulations (GROMACS, 100 ns) show stable binding in the active site, suggesting potential antimicrobial activity. Validate experimentally via MIC assays against Gram-negative pathogens .

Q. What strategies resolve contradictions in reported bioactivity data for (S)-2-methoxy-3-methylbutanoic acid derivatives?

- Methodological Answer : Discrepancies often arise from impurities in stereoisomers or solvent effects. Reproduce assays using rigorously purified compound (≥99% ee) and standardized solvents (e.g., DMSO-free PBS). Cross-validate cytotoxicity (MTT assay) and antimicrobial activity (disk diffusion) with positive controls (e.g., ampicillin) to isolate structure-activity relationships .

Q. Can (S)-2-methoxy-3-methylbutanoic acid serve as a chiral building block for non-natural amino acid synthesis?

- Methodological Answer : Yes. React the acid with Boc-protected amines via EDC/HOBt coupling to form peptidomimetics. For example, coupling with (S)-2-aminopropane-1,3-diol yields a β²-homoamino acid derivative. Characterize intermediates via FT-IR (C=O stretch at 1720 cm⁻¹) and confirm stereochemistry via X-ray crystallography .

Q. What are the challenges in scaling up the biosynthesis of (S)-2-methoxy-3-methylbutanoic acid using engineered microbes?

- Methodological Answer : Key issues include low titers due to toxicity of intermediates and inefficient methoxytransferase expression. Optimize E. coli BL21(DE3) strains with inducible T7 promoters for S-adenosylmethionine (SAM)-dependent methyltransferases. Fed-batch fermentation (30°C, pH 6.8) with glycerol feeding improves yield to 12 g/L .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.